N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide
Description
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide is a complex organic compound featuring a thiazole ring and a thiadiazole ring. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS2/c1-7(2)11-17-18-12(21-11)10(19)16-14(5,6)13-15-8(3)9(4)20-13/h7H,1-6H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXXUSRBKPNMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)NC(=O)C2=NN=C(S2)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide typically involves the formation of the thiazole and thiadiazole rings followed by their coupling. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The thiadiazole ring can be formed through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive sites on the thiazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, antitumor, and neuroprotective properties.
Industry: Utilized in the development of biocides, fungicides, and dyes
Mechanism of Action
The mechanism of action of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to cellular responses such as apoptosis or inhibition of cell proliferation . The exact pathways involved depend on the specific biological context and the target cells or organisms .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide is unique due to its combined thiazole and thiadiazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
